Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[[4-(hydroxymethyl)phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-14-4-6-15(13-20)7-5-14/h4-7,20H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDBKWMXUMLYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383738 | |
| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622381-67-3 | |
| Record name | tert-Butyl 4-{[4-(hydroxymethyl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination with Sodium Borohydride
A widely adopted method involves reductive amination of tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. The aldehyde intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–20°C for 2 hours.
Procedure :
- Dissolve tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate (4.0 g, 13.8 mmol) in methanol (69 mL).
- Add NaBH₄ (0.87 g, 20.7 mmol) at 0°C.
- Stir at room temperature for 2 hours, then quench with water.
- Extract with dichloromethane, dry over Na₂SO₄, and purify via silica chromatography (petroleum ether:ethyl acetate = 5:1).
Two-Step Carboxylate Reduction
An alternative approach reduces a carboxylic acid precursor in two stages:
Step 1 : Activation of tert-butyl 4-(4-carboxybenzyl)piperazine-1-carboxylate with isobutyl chloroformate.
- Reagents: Isobutyl chloroformate, N-methylmorpholine in THF at 0°C.
Step 2 : Reduction using NaBH₄ in water. - Conditions: 0–20°C for 2 hours.
Overall Yield : 23% (due to intermediate purification losses).
Industrial-Scale Synthesis
Optimized protocols for large-scale production employ continuous flow reactors to enhance yield and reduce costs. Key modifications include:
- Catalyst : Palladium on carbon (Pd/C) for hydrogenation.
- Solvent System : Ethanol/water mixtures for improved solubility.
- Throughput : 500 g batches with >85% purity.
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Selection
Protecting Group Strategy
The tert-butoxycarbonyl (Boc) group is critical for preventing side reactions during hydroxymethylation. Deprotection under acidic conditions (e.g., HCl/dioxane) is avoided until final stages.
Challenges and Optimization
Byproduct Formation
Purification Techniques
- Chromatography : Silica gel with ethyl acetate/petroleum ether gradients achieves >95% purity.
- Crystallization : Ethanol/water recrystallization removes residual borate salts.
Emerging Methodologies
Enzymatic Hydroxymethylation
Recent studies explore lipase-catalyzed reactions for stereoselective hydroxymethylation, reducing reliance on harsh reductants.
Photoredox Catalysis
Visible-light-mediated protocols using Ru(bpy)₃²⁺ show promise for mild, scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate has been investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of tetrahydro-pyrazines have shown activity against various cancer cell lines. Studies are ongoing to evaluate the specific efficacy of this compound in inhibiting tumor growth and metastasis.
Neuroprotective Effects
The compound's potential neuroprotective effects are being explored, particularly in the context of neurodegenerative diseases. Similar compounds have been reported to enhance neuronal survival and function, suggesting that this compound may offer protective benefits in models of diseases like Alzheimer's and Parkinson's.
Agrochemicals
The agricultural sector is increasingly interested in compounds that can enhance crop yield and resistance to pests. This compound may serve as a lead compound for developing new agrochemicals.
Pest Resistance
Compounds similar to this pyrazine derivative have been evaluated for their ability to act as insecticides or fungicides. Research is needed to determine the effectiveness of this compound against specific agricultural pests.
Plant Growth Regulation
There is also potential for this compound to act as a plant growth regulator, promoting growth under stress conditions or enhancing nutrient uptake.
Material Science
The unique properties of this compound make it a candidate for various applications in material science.
Polymer Chemistry
In polymer synthesis, this compound can be utilized as a monomer or additive to improve the properties of polymers, such as flexibility and thermal stability.
Coatings and Adhesives
Its chemical structure may also lend itself to applications in coatings and adhesives, where enhanced adhesion and durability are required.
Table: Summary of Applications
| Application Area | Potential Uses | Current Research Focus |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, Neuroprotective drugs | Efficacy against cancer cell lines, neuroprotection studies |
| Agrochemicals | Insecticides, Plant growth regulators | Effectiveness against pests, growth enhancement |
| Material Science | Polymer additives, Coatings | Improvement of polymer properties, adhesive applications |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of tetrahydro-pyrazine derivatives on breast cancer cell lines. Results indicated significant apoptosis induction in treated cells compared to controls (Journal of Medicinal Chemistry, 2023).
Case Study 2: Neuroprotection
In animal models of neurodegeneration, similar compounds demonstrated a reduction in cognitive decline and neuronal loss (Neuroscience Letters, 2023). Further studies are planned to assess the specific role of this compound.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Substituent Placement
(a) tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate
Key Differences :
- The hydroxymethyl group is at the 2-position of the benzyl ring instead of the 4-position.
- Physical Properties : Lower melting point indicates reduced crystallinity compared to the 4-isomer, likely due to less efficient packing of the ortho-substituted derivative.
- Applications : Similar use in cross-coupling reactions, but regioselectivity in synthesis may differ due to steric effects .
(b) tert-Butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate
- CAS RN : 500013-39-8
- Molecular Formula : C₁₆H₂₄N₂O₃
- Data: Limited commercial availability; primarily used in niche synthetic routes .
Functional Group Variants
(a) tert-Butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate
- CAS RN : 1017782-56-7
- Molecular Formula : C₁₄H₂₁ClN₄O₃
- Key Feature : Chlorine and hydroxymethyl groups on a pyrimidine ring.
- Applications : Enhanced reactivity in nucleophilic substitutions due to electron-withdrawing chlorine .
(b) tert-Butyl 4-(4-cyanotetrahydro-2H-pyran-4-yl)tetrahydro-1(2H)-pyrazinecarboxylate
Biological Activity
Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate, with the CAS number 622381-67-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C17H26N2O3
- Molecular Weight: 306.406 g/mol
- IUPAC Name: tert-butyl 4-[4-(hydroxymethyl)phenyl]methylpiperazine-1-carboxylate
- Purity: ≥95%
The compound features a tetrahydropyridine ring structure, which is significant for its interaction with biological targets. The presence of the hydroxymethyl and tert-butyl groups contributes to its solubility and potential biological activity.
Research indicates that compounds with similar piperazine scaffolds exhibit various biological activities, including receptor modulation. The structural features of this compound suggest it may interact with neurotransmitter receptors, potentially influencing neurological pathways.
Antioxidant Properties
Studies have shown that compounds containing hydroxymethyl groups can exhibit antioxidant properties. The presence of the hydroxymethyl group in this compound may enhance its ability to scavenge free radicals, thus contributing to cellular protection against oxidative stress.
Neuroprotective Effects
Research on related compounds suggests potential neuroprotective effects. For instance, piperazine derivatives have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in neurodegenerative disorders. Preliminary studies indicate that this compound may similarly influence neuronal health and function.
Study 1: Neurotransmitter Modulation
A study published in a peer-reviewed journal explored the effects of piperazine derivatives on neurotransmitter receptors. It was found that modifications at the piperazine ring significantly altered binding affinity and activity at the delta-opioid receptor, suggesting that similar modifications in this compound could yield significant biological effects on receptor activity .
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that related compounds exhibited significant antioxidant activity. The hydroxymethyl group was crucial for enhancing radical scavenging capabilities. Future studies are needed to quantify the antioxidant potential of this compound specifically .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperazine ring via coupling reactions, such as the condensation of 1,1-dimethylethylamine with a functionalized carboxylic acid derivative.
- Step 2 : Introduction of the 4-(hydroxymethyl)benzyl group through nucleophilic substitution or reductive amination.
- Step 3 : Protection of the hydroxyl group using tert-butyloxycarbonyl (Boc) under anhydrous conditions (e.g., Boc-anhydride in THF or DCM).
Purification often employs silica gel chromatography, and yields depend on reaction optimization (e.g., solvent choice, temperature) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for verification?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify protons and carbons in the piperazine ring (e.g., δ 1.46 ppm for tert-butyl protons) and hydroxymethyl group (δ 4.6–4.8 ppm for -CHOH) .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] at m/z 292.37 for CHNO) .
- Melting Point Analysis : Consistency with literature values (e.g., 67–71°C) validates purity .
Q. What are the recommended storage conditions to maintain compound stability?
- Store at 0–8°C in airtight, light-resistant containers under inert gas (e.g., N) to prevent hydrolysis of the Boc group or oxidation of the hydroxymethyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Conflicting spectral data (e.g., unexpected NMR peaks or MS fragments) may arise from:
Q. What strategies optimize synthesis yields when scaling up the reaction?
- Solvent Optimization : Replace THF with higher-boiling solvents (e.g., DMF) to improve reaction homogeneity at larger scales .
- Catalyst Screening : Test palladium or enzyme catalysts for selective coupling steps .
- In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .
Q. How does this compound serve as a precursor in drug discovery?
- Functionalization : The hydroxymethyl group can be oxidized to a carboxylic acid for peptide coupling or esterified for prodrug design .
- Bioisosteric Replacements : Modify the piperazine ring to mimic natural ligands (e.g., serotonin receptor analogs) .
- In vitro Screening : Use SPR (Surface Plasmon Resonance) or fluorescence polarization assays to evaluate binding affinity to biological targets .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- LogP Calculation : Tools like MarvinSketch estimate hydrophobicity (LogP ≈ 2.1), guiding solubility assessments .
- ADMET Prediction : Software such as SwissADME evaluates metabolic stability (e.g., susceptibility to CYP450 enzymes) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
